Cas no 57981-02-9 (O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride)

O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride structure
57981-02-9 structure
Nome del prodotto:O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride
Numero CAS:57981-02-9
MF:C7H5ClF5NO
MW:249.565718412399
MDL:MFCD00012953
CID:89969
PubChem ID:24887043

O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride Proprietà chimiche e fisiche

Nomi e identificatori

    • O-((Perfluorophenyl)methyl)hydroxylamine hydrochloride
    • O-(2,3,4,5,6-pentafluorobenzyl)*hydroxylamine hyd
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride [for Oxime Preparation]
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
    • Method 556 PFBHA Reagent
    • O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine,hydrochloride
    • PFBHA
    • PFBOA hydrochloride,【o-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride】
    • PFBHA·HCl
    • N-[(2,3,4,5,6-Pentafluorobenzyl)oxy]amine hydrochloride
    • 2,3,4,5,6-Pentafluorobenzyloxyamine hydrochloride
    • O-(Pentafluorobenzyl)hydroxylamine hydrochloride
    • O-[(2,3,4,5,6-Pentafluorophenyl)methyl]hydroxylamine hydrochloride
    • Florox Reagent
    • Hydroxylamine, O-((pentafluorophenyl)methyl)-, hydrochloride
    • AK122176
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride for GC derivatization
    • Hydroxylamine, O-[(pentafluorophenyl)methyl]-, hydrochloride
    • oxy[(2,3,4,5,6-pentafl
    • DTXSID60206708
    • HVMVKNXIMUCYJA-UHFFFAOYSA-N
    • O-[DIFLUORO-(2,3,4-TRIFLUOROPHENYL)METHYL]HYDROXYLAMINE HCL
    • NS00033826
    • O-(Pentafluorobenzyl)hydroxyamine hydrochloride
    • O-(perfluorobenzyl)hydroxylamine hydrochloride
    • 57981-02-9
    • J-523781
    • C7H5ClF5NO
    • AKOS015849383
    • O-[(2,3,4,5,6-pentafluorophenyl)methyl]hydroxylamine;hydrochloride
    • A51095
    • PFBHA.HCl
    • CS-W012654
    • MFCD00012953
    • NSC-153392
    • N86A2EGW58
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamineHydrochloride
    • 2,3,4,5,6-Pentafluorobenzyloxyamine HCl
    • NSC 153392
    • 1-[(Aminooxy)methyl]-2,3,4,5,6-pentafluorobenzene hydrochloride
    • PS-10075
    • P0822
    • EINECS 261-057-7
    • A831693
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, for GC derivatization, >=99.0% (AT)
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine HCl
    • SCHEMBL821887
    • FT-0640499
    • SY027490
    • Hydroxylamine, O-[(2,3,4,5,6-pentafluorophenyl)methyl]-, hydrochloride (1:1)
    • Pentafluorobenzyloxyamine hydrochloride
    • AM90381
    • NSC153392
    • O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, >=98%
    • o-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine.hcl
    • ((perfluorophenyl)methoxy)amine hydrochloride
    • DB-053138
    • Hydroxylamine, O-[(2,3,4,5,6-pentafluorophenyl)methyl]-, hydrochloride (1:1) (ACI); Hydroxylamine, O-[(pentafluorophenyl)methyl]-, hydrochloride (9CI); ((Perfluorophenyl)methoxy)amine hydrochloride; 2,3,4,5,6-Pentafluorobenzyloxyamine hydrochloride; N-[(2
    • PFBOA
    • pentafluorobenzyloxylammonium
    • pentafluorobenzyloxylamine
    • PFBHOX
    • DTXCID50129199
    • O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride
    • MDL: MFCD00012953
    • Inchi: 1S/C7H4F5NO.ClH/c8-3-2(1-14-13)4(9)6(11)7(12)5(3)10;/h1,13H2;1H
    • Chiave InChI: HVMVKNXIMUCYJA-UHFFFAOYSA-N
    • Sorrisi: Cl[H].FC1C(=C(C(=C(C=1C([H])([H])ON([H])[H])F)F)F)F
    • BRN: 4031190

Proprietà calcolate

  • Massa esatta: 248.99800
  • Massa monoisotopica: 248.998
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 15
  • Conta legami ruotabili: 2
  • Complessità: 179
  • Conteggio di unità legate in modo Covalent: 2
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: niente
  • Superficie polare topologica: 35.2
  • Carica superficiale: 0
  • Conta Tautomer: niente

Proprietà sperimentali

  • Colore/forma: Fiocco bianco
  • Densità: 2.6100
  • Punto di fusione: 215°C(lit.)
  • Punto di ebollizione: 214.5℃ at 760 mmHg
  • Punto di infiammabilità: 83.5°C
  • Solubilità: H2O: 5%, clear
  • Coefficiente di ripartizione dell'acqua: Soluble in water.
  • PSA: 35.25000
  • LogP: 3.27470
  • Solubilità: acqua

O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S22-S24/25
  • CODICI DEL MARCHIO F FLUKA:10
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Conservare a 4 ° C, migliore conservazione a -4 ° C
  • Classe di pericolo:IRRITANT
  • Frasi di rischio:R36/37/38
  • Termine di sicurezza:S26;S36

O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride Dati doganali

  • CODICE SA:2922199090
  • Dati doganali:

    Codice doganale cinese:

    2922199090

    Panoramica:

    2922199090. altri amminoacalcoli e loro eteri, esteri e loro sali (eccetto quelli contenenti più di un gruppo contenente ossigeno). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto dei componenti, uso per, Indicare il colore dell'etanolamina e del suo sale, dichiarare l'imballaggio dell'etanolamina e del suo sale

    Riassunto:

    2922199090. altri amminoacalcoli, diversi da quelli contenenti più funzioni ossigenate, loro eteri ed esteri; i loro sali. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%

O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
BAI LING WEI Technology Co., Ltd.
369954-5G
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride, 99%, derivatization grade
57981-02-9 99%
5G
¥ 3950 2022-04-26
Apollo Scientific
PC0810-25g
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride
57981-02-9 97%
25g
£495.00 2025-02-19
TRC
P227330-1g
O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride
57981-02-9
1g
$ 275.00 2022-06-03
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1036547-5g
O-((Perfluorophenyl)methyl)hydroxylamine hydrochloride
57981-02-9 98%
5g
¥2219.00 2024-05-08
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
O82400-250mg
O-((Perfluorophenyl)methyl)hydroxylamine hydrochloride
57981-02-9 ≥98%
250mg
¥239.0 2023-07-10
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
194484-250MG
O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride
57981-02-9
250mg
¥646.01 2023-12-09
eNovation Chemicals LLC
Y1303398-5g
O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE
57981-02-9 97%
5g
$560 2024-06-05
eNovation Chemicals LLC
Y1303398-25g
O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE
57981-02-9 97%
25g
$1500 2024-06-05
eNovation Chemicals LLC
Y1303398-2g
O-(2,3,4,5,6-PENTAFLUOROBENZYL)HYDROXYLAMINE HYDROCHLORIDE
57981-02-9 97%
2g
$330 2024-06-05
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
P0822-250mg
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine Hydrochloride [for Oxime Preparation]
57981-02-9 >98.0%(HPLC)(N)
250mg
¥290.00 2024-04-15
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:57981-02-9)O-((Perfluorophenyl)methyl)hydroxylamine Hydrochloride
A831693
Purezza:99%
Quantità:5g
Prezzo ($):192.0